(1R,13R,14S,19S,22R)-13,22-dimethoxy-11,14,16-trimethyl-10,15-dioxo-3,23-dioxa-11,16-diazatricyclo[17.3.1.04,9]tricosa-4,6,8-triene-5-carbonitrile
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Overview
Description
BRD-K86535717 is a compound identified through diversity-oriented synthesis.
Chemical Reactions Analysis
BRD-K86535717 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BRD-K86535717 has been studied extensively in scientific research, particularly in the following areas:
Cancer Research: It has been identified as a potential drug resistance marker in cancer therapy.
Drug Sensitivity Studies: The compound has been used to study the sensitivity of various cancer cell lines to chemotherapy and targeted drugs.
Biological Pathways: It has been investigated for its role in various biological pathways, including those related to cancer hallmark-related pathways.
Mechanism of Action
The mechanism of action of BRD-K86535717 involves its interaction with specific molecular targets and pathways. It has been shown to correlate with the expression of certain regulators, such as transmembrane serine protease 2 and angiotensin-converting enzyme 2 . These interactions may mediate sensitivity to chemotherapy and targeted drug therapies .
Comparison with Similar Compounds
BRD-K86535717 is similar to other compounds identified through diversity-oriented synthesis, such as BRD-K96431673 and BRD-K75293299 BRD-K86535717 is unique in its specific interactions with certain molecular targets and pathways, making it a valuable compound for further research .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C25H35N3O6 |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
(1R,13R,14S,19S,22R)-13,22-dimethoxy-11,14,16-trimethyl-10,15-dioxo-3,23-dioxa-11,16-diazatricyclo[17.3.1.04,9]tricosa-4,6,8-triene-5-carbonitrile |
InChI |
InChI=1S/C25H35N3O6/c1-16-21(32-5)14-28(3)25(30)19-8-6-7-17(13-26)23(19)33-15-22-20(31-4)10-9-18(34-22)11-12-27(2)24(16)29/h6-8,16,18,20-22H,9-12,14-15H2,1-5H3/t16-,18-,20+,21-,22+/m0/s1 |
InChI Key |
XYLRKRISJMFHFX-OAVQTBGQSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CN(C(=O)C2=CC=CC(=C2OC[C@@H]3[C@@H](CC[C@H](O3)CCN(C1=O)C)OC)C#N)C)OC |
Canonical SMILES |
CC1C(CN(C(=O)C2=CC=CC(=C2OCC3C(CCC(O3)CCN(C1=O)C)OC)C#N)C)OC |
Origin of Product |
United States |
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